molecular formula C20H19IN4O2 B11694681 4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide

4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide

Cat. No.: B11694681
M. Wt: 474.3 g/mol
InChI Key: SSIVIZGOTNFCRI-FSJBWODESA-N
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Description

3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE is a complex organic compound that features an indole moiety, a hydrazinecarbonyl group, and an iodinated phenyl group. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .

Preparation Methods

The synthesis of 3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE can be achieved through a multi-step process involving the condensation of indole-3-carbaldehyde with hydrazine derivatives, followed by coupling with iodinated phenyl compounds. One-pot, three-component Fischer indolisation and N-alkylation protocols are often employed for the rapid synthesis of indole derivatives . Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological pathways. The hydrazinecarbonyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .

Properties

Molecular Formula

C20H19IN4O2

Molecular Weight

474.3 g/mol

IUPAC Name

N'-[(E)-1H-indol-3-ylmethylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide

InChI

InChI=1S/C20H19IN4O2/c1-13-10-15(21)6-7-17(13)24-19(26)8-9-20(27)25-23-12-14-11-22-18-5-3-2-4-16(14)18/h2-7,10-12,22H,8-9H2,1H3,(H,24,26)(H,25,27)/b23-12+

InChI Key

SSIVIZGOTNFCRI-FSJBWODESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=CNC3=CC=CC=C32

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=CNC3=CC=CC=C32

Origin of Product

United States

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